Cas no 904006-82-2 (7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one)

7-2-(4-Methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a 4-methylpiperidine moiety linked via an ethoxy bridge to the chromen-4-one core, which is further substituted with a phenyl group at the 3-position. This compound may exhibit bioactivity due to its ability to interact with biological targets, such as enzymes or receptors, given the presence of the piperidine and chromenone pharmacophores. Its well-defined molecular architecture makes it a valuable intermediate for the development of novel therapeutic agents, particularly in areas requiring selective modulation of biological pathways. The compound's purity and stability are critical for reproducible research outcomes.
7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one structure
904006-82-2 structure
Product Name:7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one
CAS No:904006-82-2
MF:C23H25NO3
MW:363.449506521225
CID:5425337
Update Time:2025-06-12

7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one
    • 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one
    • Inchi: 1S/C23H25NO3/c1-17-9-11-24(12-10-17)13-14-26-19-7-8-20-22(15-19)27-16-21(23(20)25)18-5-3-2-4-6-18/h2-8,15-17H,9-14H2,1H3
    • InChI Key: WTDXPLBIVRTXGM-UHFFFAOYSA-N
    • SMILES: C1OC2=CC(OCCN3CCC(C)CC3)=CC=C2C(=O)C=1C1=CC=CC=C1

7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3385-3877-2μmol
7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one
904006-82-2
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$57.0 2023-09-11
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F3385-3877-5μmol
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F3385-3877-10μmol
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F3385-3877-20μmol
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F3385-3877-2mg
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F3385-3877-3mg
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F3385-3877-4mg
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F3385-3877-5mg
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Additional information on 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one

Professional Introduction to Compound with CAS No. 904006-82-2 and Product Name: 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one

The compound with the CAS number 904006-82-2 and the product name 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the chromenone class, a structurally diverse group of heterocyclic compounds known for their broad spectrum of biological activities. The presence of functional groups such as the 4-methylpiperidin-1-yl moiety and the ethoxy substituent in the chromenone core imparts unique chemical and pharmacological properties, making it a promising candidate for further research and development.

Chromenones have been extensively studied due to their potential applications in medicine, particularly as antioxidants, anti-inflammatory agents, and antimicrobial compounds. The structural features of 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one suggest that it may exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to simpler chromenone derivatives. Recent studies have highlighted the importance of optimizing the substitution patterns on chromenone rings to achieve desired biological effects. The methylpiperidine group, in particular, has been shown to enhance binding affinity to biological targets, making it a valuable moiety in drug design.

In the context of modern drug discovery, the synthesis and characterization of novel chromenones are of paramount importance. The compound 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one has been synthesized through a multi-step organic synthesis process that involves condensation reactions, functional group transformations, and purification techniques. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm its molecular structure and purity.

One of the most intriguing aspects of this compound is its potential role in modulating cellular signaling pathways. Research has indicated that chromenones can interact with various enzymes and receptors, leading to therapeutic effects. The ethoxy group in the molecule may contribute to its ability to cross cell membranes, thereby increasing its bioavailability. Additionally, the 3-phenyl substituent could enhance its binding affinity to specific biological targets, making it a promising candidate for further investigation.

Recent preclinical studies have demonstrated the efficacy of chromenone derivatives in various disease models. For instance, some studies have shown that certain chromenones exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and progression. While 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one has not yet been tested in human clinical trials, its structural similarity to known bioactive chromenones suggests that it may possess similar therapeutic potential. Further research is needed to elucidate its mechanism of action and evaluate its safety and efficacy profile.

The synthesis of this compound also highlights advancements in synthetic methodologies that enable the efficient preparation of complex heterocyclic structures. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the chromenone core, while protecting group strategies have been employed to ensure regioselective functionalization. These methods are crucial for developing libraries of novel compounds for drug discovery purposes.

In conclusion, 7-2-(4-methylpiperidin-1-yl)ethoxy-3-phenyl-4H-chromen-4-one represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of cellular mechanisms continues to evolve, compounds like this one will play a crucial role in the discovery of new therapeutic agents. Future studies should focus on evaluating its pharmacological properties in vitro and in vivo, as well as exploring its potential applications in treating various diseases.

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